molecular formula C3H4BrF3 B1271859 3-Bromo-1,1,1-trifluoropropane CAS No. 460-32-2

3-Bromo-1,1,1-trifluoropropane

Cat. No. B1271859
CAS RN: 460-32-2
M. Wt: 176.96 g/mol
InChI Key: SAUGMJLWYLQPEM-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoropropane is a halogenated hydrocarbon .


Synthesis Analysis

3-Bromo-1,1,1-trifluoropropane is produced by reacting 3,3,3-trifluoropropene with hydrogen bromide at elevated temperatures (150° C to 800° C) in the presence of an active carbon catalyst . This method is characterized by high conversion, yield, and selectivity, and offers significant economic advantages over prior art preparations .


Molecular Structure Analysis

The molecular formula of 3-Bromo-1,1,1-trifluoropropane is C3H4BrF3 . The structure of this compound can be found in various databases .


Chemical Reactions Analysis

3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .


Physical And Chemical Properties Analysis

3-Bromo-1,1,1-trifluoropropane has a molecular weight of 176.96 g/mol . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide

3-Bromo-1,1,1-trifluoropropane can be used in the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide . This compound could potentially be used in further research and development of pharmaceuticals.

Synthesis of [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate

Another application of 3-Bromo-1,1,1-trifluoropropane is in the synthesis of [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate . This compound could have potential applications in various chemical reactions and processes.

Safety and Hazards

3-Bromo-1,1,1-trifluoropropane is classified as a skin irritant, eye irritant, and respiratory irritant. It is also hazardous to the ozone layer . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and storing in a well-ventilated place .

Future Directions

3-Bromo-1,1,1-trifluoropropane has been employed in the synthesis of anti-cancer drugs and industrially important phenylalkoxysilanes . It may also be used in the synthesis of other compounds .

properties

IUPAC Name

3-bromo-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUGMJLWYLQPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369364
Record name 3-Bromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1,1-trifluoropropane

CAS RN

460-32-2
Record name 3-Bromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1,1-trifluoropropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Reaction of 3-iodo-1,1,1-trifluoropropane (CF3CH2CH2I) with bromine has been reported to produce 3-bromo-1,1,1-trifluoropropane, 3,3-dibrom-1,1,1-trifluoropropane and 3-bromo-1,1,1-trifluoro-3-iodopropane in yields of 13%, 26%, and 14%, respectively (J. Chem. Soc., 1951, 2495). Treatment of 3-iodo-1,1,1-trifluoropropane with bromine under ultraviolet irradiation also is known to produce 3-bromo-1,1,1-trifluoropropane (J. Chem. Soc., 1953, 1199).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 3-bromo-1,1,1-trifluoropropane utilized in the study of actin and myosin interaction?

A: The research paper [] investigated the interaction between actin and myosin, two proteins essential for muscle contraction and other cellular processes. 3-bromo-1,1,1-trifluoropropane played a crucial role as a labeling agent due to its ability to selectively react with cysteine residues present in proteins.

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